An In-depth Technical Guide to (3-Methoxypyridin-4-yl)methanol (CAS 102074-60-2)
An In-depth Technical Guide to (3-Methoxypyridin-4-yl)methanol (CAS 102074-60-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxypyridin-4-yl)methanol, with CAS number 102074-60-2, is a pivotal heterocyclic building block in the landscape of modern medicinal and agrochemical research. Its strategic substitution pattern, featuring a methoxy and a hydroxymethyl group on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors and other biologically active molecules. This document is intended to serve as a technical resource for scientists engaged in synthetic chemistry and drug discovery, offering insights into its handling, reactivity, and synthetic utility.
Physicochemical Properties
The fundamental physicochemical properties of (3-Methoxypyridin-4-yl)methanol are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models due to the limited availability of published experimental values.
| Property | Value | Source |
| CAS Number | 102074-60-2 | [1], [2] |
| Molecular Formula | C₇H₉NO₂ | [1], [3] |
| Molecular Weight | 139.15 g/mol | [1], [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 270.7±25.0 °C (Predicted) | [3] |
| Density | 1.155±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform (predicted). Limited solubility in water is expected. | Inferred from related pyridine derivatives |
| Storage | 2-8°C, under an inert atmosphere | [2], [3] |
Synthesis and Purification
While a specific, detailed synthesis protocol for (3-Methoxypyridin-4-yl)methanol is not widely published, a plausible and efficient synthetic route can be devised based on established methodologies for analogous pyridinemethanol derivatives. A common strategy involves the reduction of a corresponding pyridine-4-carboxaldehyde or carboxylic acid ester.
Conceptual Synthetic Pathway
A logical approach for the synthesis of (3-Methoxypyridin-4-yl)methanol involves the reduction of 3-methoxypyridine-4-carboxaldehyde. This precursor can be synthesized from commercially available starting materials.
Caption: Conceptual synthetic pathway for (3-Methoxypyridin-4-yl)methanol.
Exemplary Experimental Protocol (Reduction of Aldehyde)
This protocol is a representative example based on the reduction of similar pyridine aldehydes and should be optimized for specific laboratory conditions.
Materials:
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3-Methoxypyridine-4-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve 3-methoxypyridine-4-carboxaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
The crude (3-Methoxypyridin-4-yl)methanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Spectroscopic Characterization (Predicted)
To date, publicly accessible, experimentally-derived spectroscopic data for (3-Methoxypyridin-4-yl)methanol is scarce. The following are predicted assignments based on the analysis of structurally similar compounds.
-
¹H NMR (400 MHz, CDCl₃):
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δ 8.3-8.2 (d, 1H, pyridine H)
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δ 8.1-8.0 (s, 1H, pyridine H)
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δ 6.9-6.8 (d, 1H, pyridine H)
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δ 4.7-4.6 (s, 2H, -CH₂OH)
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δ 3.9-3.8 (s, 3H, -OCH₃)
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δ 2.5-2.0 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ 155-154 (C-OCH₃)
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δ 148-147 (pyridine C)
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δ 145-144 (pyridine C)
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δ 140-139 (pyridine C)
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δ 108-107 (pyridine C)
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δ 60-59 (-CH₂OH)
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δ 56-55 (-OCH₃)
-
-
Mass Spectrometry (EI):
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m/z 139 (M⁺)
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m/z 122 (M⁺ - OH)
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m/z 110 (M⁺ - CH₂OH)
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m/z 108 (M⁺ - OCH₃)
-
-
FTIR (KBr, cm⁻¹):
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3400-3200 (O-H stretch, alcohol)
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3100-3000 (C-H stretch, aromatic)
-
2950-2850 (C-H stretch, aliphatic)
-
1600-1580 (C=C and C=N stretch, pyridine ring)
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1250-1200 (C-O stretch, ether)
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1050-1000 (C-O stretch, primary alcohol)
-
Reactivity and Applications
(3-Methoxypyridin-4-yl)methanol is a valuable intermediate due to the distinct reactivity of its functional groups. The hydroxymethyl group can be readily converted to other functionalities, while the pyridine ring can participate in various coupling reactions.
Key Reactions and Transformations
Caption: Key transformations of (3-Methoxypyridin-4-yl)methanol.
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-methoxypyridine-4-carboxaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation can yield the carboxylic acid.
-
Halogenation: The hydroxyl group can be converted to a good leaving group, such as a halide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation is crucial for subsequent nucleophilic substitution or coupling reactions.
-
Esterification: Standard esterification procedures can be employed to form esters, which can serve as protecting groups or be used in further synthetic manipulations.
-
Coupling Reactions: After conversion of the hydroxymethyl group to a halide or triflate, the molecule can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
Applications in Drug Discovery and Agrochemicals
The primary utility of (3-Methoxypyridin-4-yl)methanol lies in its role as a precursor to more complex molecules with biological activity. [3] Its structure is a common motif in:
-
Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and other diseases. The methoxy and modifiable hydroxymethyl groups allow for fine-tuning of potency and selectivity.
-
Other Bioactive Compounds: This intermediate is employed in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. [3]
-
Agrochemicals: It also serves as a building block in the design of novel active ingredients for crop protection agents. [3]
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn.
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood. [6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. [5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] The recommended storage temperature is between 2-8°C under an inert atmosphere. [2], [3]
-
Keep away from heat, sparks, open flames, and other ignition sources. [5]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
(3-Methoxypyridin-4-yl)methanol is a strategically important building block for the synthesis of a wide range of functional molecules. Its value in medicinal chemistry and agrochemical research is underscored by the versatility of its functional groups, which allow for diverse synthetic modifications. While there is a need for more comprehensive, publicly available experimental data on its physicochemical properties and spectroscopic characterization, this guide provides a solid foundation for its use in a research and development setting. As with any chemical reagent, adherence to strict safety protocols is paramount for its safe handling and utilization.
References
-
Finetech Industry Limited. (3-methoxypyridin-4-yl)methanol | CAS: 102074-60-2. [Link]
-
MySkinRecipes. (3-Methoxypyridin-4-yl)methanol. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. 102074-60-2|(3-Methoxypyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (3-Methoxypyridin-4-yl)methanol [myskinrecipes.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
